molecular formula C12H8BrN B12833615 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline

4-Bromo-1-(prop-1-yn-1-yl)isoquinoline

Katalognummer: B12833615
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: CZQTVDBZSJYBKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(prop-1-yn-1-yl)isoquinoline is a chemical compound with the molecular formula C12H8BrN. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Vorbereitungsmethoden

The synthesis of 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline typically involves the cyclization of 2-alkynyl benzyl azides. One efficient method includes the use of palladium-catalyzed reactions. For instance, the compound can be synthesized in the presence of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN). The reaction conditions are optimized to ensure high yield and selectivity .

Industrial production methods for this compound are not extensively documented, but the use of transition metal-catalyzed reactions is a common approach in large-scale synthesis due to their efficiency and selectivity .

Analyse Chemischer Reaktionen

4-Bromo-1-(prop-1-yn-1-yl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(prop-1-yn-1-yl)isoquinoline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Materials Science: It is used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline include other brominated isoquinolines and derivatives of isoquinoline. These compounds share structural similarities but may differ in their reactivity and applications. For example, 4-Bromoisoquinoline is a closely related compound with similar chemical properties but different applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science

Eigenschaften

Molekularformel

C12H8BrN

Molekulargewicht

246.10 g/mol

IUPAC-Name

4-bromo-1-prop-1-ynylisoquinoline

InChI

InChI=1S/C12H8BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,1H3

InChI-Schlüssel

CZQTVDBZSJYBKE-UHFFFAOYSA-N

Kanonische SMILES

CC#CC1=NC=C(C2=CC=CC=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.